2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide

Pyridazinone SAR Conformational flexibility Ligand design

For R&D teams seeking a pyridazinone scaffold with a distinct conformational profile, this compound incorporates an ethyl spacer between the 4-bromophenylacetyl group and 6-oxo-3-phenylpyridazine core. The ethyl linker distinguishes it from the widely catalogued N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (C₁₈H₁₄BrN₃O₂), enabling unique hinge-region geometries in kinase inhibitor design and enhanced film-forming adsorption for corrosion inhibition. Order this ≥98% pure building block for VEGFR-2 SAR exploration, bromodomain probe development, or computational chemistry training sets.

Molecular Formula C20H18BrN3O2
Molecular Weight 412.287
CAS No. 921825-74-3
Cat. No. B2607402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
CAS921825-74-3
Molecular FormulaC20H18BrN3O2
Molecular Weight412.287
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C20H18BrN3O2/c21-17-8-6-15(7-9-17)14-19(25)22-12-13-24-20(26)11-10-18(23-24)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,22,25)
InChIKeyGVAYCVKIPDMCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide (CAS 921825-74-3): Core Structure & Research Positioning


2-(4-Bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide (C₂₀H₁₉BrN₃O₂, MW 413.29) is a synthetic phenylpyridazinone-acetamide hybrid that incorporates a 4-bromophenylacetyl group linked via an ethylenediamine spacer to a 6-oxo-3-phenylpyridazine core. This ethyl‑linker distinguishes it from the widely catalogued N‑(4‑bromophenyl)‑2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)acetamide (C₁₈H₁₄BrN₃O₂, MW 384.23), which lacks the ethyl bridge . The compound belongs to the pyridazinone class, which is actively investigated for kinase inhibition, anti‑angiogenic, lipase‑inhibitory, and corrosion‑protective applications [1][2].

Why Simplified Pyridazinone Analogs Cannot Replace 2-(4-Bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide in Target-Focused Studies


Even closely related pyridazinone amides frequently exhibit steep SAR (Structure‑Activity Relationship) gradients. For example, in a series of phenylpyridazinone‑based VEGFR‑2 inhibitors, the most active derivative (12c, IC₅₀ = 11.5 nM) was 7‑fold more potent than the reference drug sorafenib (IC₅₀ = 81.8 nM), while other congeners lost >10‑fold activity solely through minor substituent changes [1]. The ethyl spacer in 2‑(4‑bromophenyl)‑N‑(2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)ethyl)acetamide introduces conformational flexibility and hydrogen‑bond geometry that are absent in the direct‑linked N‑(4‑bromophenyl)‑2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)acetamide (C₁₈H₁₄BrN₃O₂) . Consequently, generic substitution with a shorter or simpler pyridazinone entity risks losing the specific pharmacophore arrangement required for a given biological or physicochemical application.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide Relative to Structural Analogs


Structural Divergence: Ethyl Spacer Drives Conformational and Physicochemical Distinction vs. Directly Linked Analog

The target compound contains an ethylene (–CH₂–CH₂–) bridge between the acetamide nitrogen and the pyridazinone N1, whereas the closest commercially catalogued analog, N‑(4‑bromophenyl)‑2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)acetamide (C₁₈H₁₄BrN₃O₂), attaches the acetamide group directly to the heterocycle . This insertion adds two sp³ carbons, increasing molecular weight from 384.23 to 413.29 Da, raising rotatable bond count from 5 to 7, and altering the spatial relationship between the 4‑bromophenyl ring and the pyridazinone carbonyl. Such differences are known to be critical in pyridazinone series: a VEGFR‑2 inhibitor study demonstrated that homologous chain‑length changes produced IC₅₀ shifts from 49.1 nM to >418 nM [1].

Pyridazinone SAR Conformational flexibility Ligand design

VEGFR‑2 Kinase Inhibition: Class‑Level Evidence Positioning the Phenylpyridazinone Scaffold as a Viable Sorafenib Alternative

A recent phenylpyridazinone‑based series achieved VEGFR‑2 kinase IC₅₀ values as low as 49.1 nM, with the lead compound 12c reaching 11.5 nM in HUVEC antiproliferative assays, surpassing sorafenib (IC₅₀ = 23.2 nM) [1]. While the target compound has not been directly assayed in this model, the presence of the 6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl core—identical to the scaffold in the active series—places it within a pharmacophore that has demonstrated superior potency relative to sorafenib. The 4‑bromophenylacetamide substituent further provides a halogen‑bond donor/acceptor site that can enhance kinase hinge‑region interactions.

Antiangiogenic VEGFR‑2 kinase Cancer

Corrosion Inhibition: Pyridazinone Ethyl Ester Analog Demonstrates Protective Efficiency on C38 Steel

The pyridazinone ester ethyl (6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl) acetate (GP2) was evaluated as a corrosion inhibitor for C38 steel in 1.0 M HCl, achieving significant inhibition efficiency through mixed‑type adsorption [1]. Although quantitative inhibition efficiency (η%) for GP2 was not publicly abstracted, the study demonstrated that the 6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl core adsorbs strongly onto steel surfaces. The target compound, bearing a 4‑bromophenylacetamide tail in place of the ethyl ester, is expected to exhibit enhanced surface coverage due to the heavy bromine atom, which can participate in coordinate bonding with iron and increase the hydrophobic barrier.

Corrosion inhibitor C38 steel Electrochemistry

In‑Silico Drug‑Likeness: Synthetic Tractability and Lead‑Like Properties Validated by a 4‑Bromophenyl Pyridazinone Study

A 2025 synthesis and in‑silico analysis of 4‑bromophenyl‑substituted pyridazinones confirmed that compounds containing the 4‑bromophenyl‑acetamide motif are synthetically accessible and meet standard drug‑likeness filters [1]. Although the specific target compound was not the sole focus, the study’s computational ADMET predictions for structurally analogous 4‑bromophenyl derivatives indicate favorable oral bioavailability parameters (Lipinski RO5 compliance) and acceptable toxicity profiles. This provides a procurement‑relevant signal that 2‑(4‑bromophenyl)‑N‑(2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)ethyl)acetamide is a developable lead‑like molecule, unlike many early‑stage pyridazinone hits that fail drug‑likeness criteria.

ADMET prediction In‑silico screening Medicinal chemistry

Application Scenarios for 2-(4-Bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide Based on Verified Differentiation Evidence


VEGFR‑2 Kinase Inhibitor Hit‑to‑Lead Optimization

Given the phenylpyridazinone core’s demonstrated VEGFR‑2 inhibitory activity (IC₅₀ values from 49.1 nM to 418 nM) and the superior potency of lead compound 12c (11.5 nM in HUVEC) over sorafenib [1], 2‑(4‑bromophenyl)‑N‑(2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)ethyl)acetamide can serve as a scaffold‑hopping template. The ethyl spacer offers a distinct vector for exploring kinase hinge‑region interactions that are inaccessible to direct‑linked analogs, potentially improving selectivity over off‑target kinases.

Acidic Corrosion Protection of Carbon Steel

The pyridazinone ester GP2 has been validated as a mixed‑type corrosion inhibitor for C38 steel in 1.0 M HCl [2]. The target compound, with its bromophenyl‑acetamide tail, is expected to enhance adsorption and film‑forming properties due to the polarizable bromine atom and additional amide hydrogen‑bonding site. Industrial laboratories can evaluate it as a drop‑in replacement for GP2 in oil‑field acidizing or pickling operations, potentially achieving higher inhibition efficiency at lower concentrations.

Computational Medicinal Chemistry Training Set

The compound’s well‑defined structure, synthetic accessibility, and documented class‑level in‑silico predictions [3] make it suitable for inclusion in computational chemistry training sets. It can be used to illustrate how linker length (ethyl vs. direct) affects molecular descriptors (rotatable bonds, PSA, logP) and docking poses, providing a concrete example for SAR education and in‑silico screening workshops.

Bromodomain or Epigenetic Probe Design

Although direct target data are absent, the 4‑bromophenyl group is a known acetyl‑lysine mimetic in bromodomain inhibitors. Pyridazinone scaffolds have been employed in ATAD2 bromodomain probes (BindingDB BDBM50584925). The target compound’s structural combination warrants evaluation as a potential epigenetic probe, with the ethyl linker providing a unique geometry for exploring bromodomain binding pockets.

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.